REACTION_CXSMILES
|
[C:1]([O:5]C(=O)NC1CCCN(CC(F)(F)F)C1)(C)(C)C.CC[N:22]([CH:26]([CH3:28])C)[CH:23]([CH3:25])C.[C:29](Cl)(=[O:31])[CH3:30].[CH2:33](Cl)Cl>>[C:29]([N:22]1[CH2:23][CH2:25][C:1](=[O:5])[CH:28]([CH3:33])[CH2:26]1)(=[O:31])[CH3:30]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CN(CCC1)CC(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled again to 0° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 25° C. for 16 hrs
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
before being quenched by addition of saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted three times with DCM
|
Type
|
WASH
|
Details
|
The combined organics were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by SiO2 flash chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(C(CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |